molecular formula C25H23NO3S2 B11471290 N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide

Cat. No.: B11471290
M. Wt: 449.6 g/mol
InChI Key: IBVJGFHISQVSFV-UHFFFAOYSA-N
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Description

N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with hydroxy, methylphenylsulfanyl, and dimethylbenzenesulfonamide groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonation of the dimethylbenzene ring to form the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with cellular signaling pathways, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H23NO3S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H23NO3S2/c1-16-9-12-19(13-10-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-14-17(2)8-11-18(24)3/h4-15,26-27H,1-3H3

InChI Key

IBVJGFHISQVSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)C)C)O

Origin of Product

United States

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